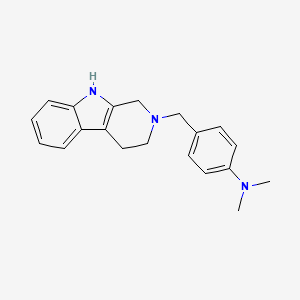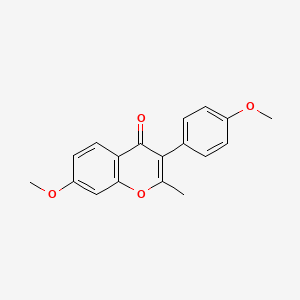![molecular formula C19H23N3O3 B5671166 N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide](/img/structure/B5671166.png)
N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of similar complex organic molecules typically involves multi-step chemical reactions, starting from simpler precursors. While the specific synthesis route for this compound is not detailed in the available literature, similar compounds are synthesized through reactions such as cyclocondensation, amidation, and alkylation. For example, a related compound, "N-(5-methyl-4-oxo-2-substituted phenyl-3Hthiazolidine-3-yl)-2-(3-substituted phenyl spiro [3H-indole-3,2-thiazolidine]-2,4-(1H)-dione-1-yl)-)acetamide" was synthesized via cyclocondensation involving an N'-substituted benzylidene acetohydrazide and thiolactic acid (Saxena et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds similar to "N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" can be determined using techniques such as NMR, IR, and Mass spectrometry. For instance, the structure of "5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione" was elucidated using 1H NMR, IR, and Mass spectrometry, revealing planarity in the imidazolidine system and specific dihedral angles between the core and phenyl rings (Sethusankar et al., 2002).
Chemical Reactions and Properties
The chemical reactivity of a molecule like "N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide" can involve various functional groups present in its structure. For example, similar molecules containing isoxazole rings, such as "N-(5'-methylisoxazol-3-yl)-2,6-dimethylbenzamide," have been subjected to chemical oxidation, leading to the formation of derivatives without cleavage of the isoxazole moiety (Adolphe-Pierre et al., 1998).
Eigenschaften
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-5-yl)methyl]-N-methyl-2-(2-oxo-4-phenylpyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-3-16-10-17(25-20-16)12-21(2)19(24)13-22-11-15(9-18(22)23)14-7-5-4-6-8-14/h4-8,10,15H,3,9,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHSKMOBPBXYUAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CN(C)C(=O)CN2CC(CC2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-methyl-5-[2-(methylamino)pyrimidin-5-yl]-1H-1,2,4-triazol-1-yl}butan-2-ol](/img/structure/B5671088.png)


![1-(2-methylthieno[2,3-d]pyrimidin-4-yl)-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}piperidin-4-amine](/img/structure/B5671114.png)
![2-cyclopropyl-9-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-4-phenyl-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5671119.png)
![(1S*,5R*)-6-{[5-(1H-pyrazol-3-yl)-2-furyl]methyl}-3-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5671129.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-[(2E)-3-(4-fluorophenyl)prop-2-en-1-yl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5671141.png)
![methyl 3-({[(3,4-dichlorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5671153.png)
![5-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]methyl}-2-(2-furyl)pyrimidine](/img/structure/B5671158.png)
![4-{[(2,4-difluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B5671160.png)

![N-(5-chloro-2-methoxyphenyl)-2-[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5671174.png)
![N-{[4-(3,4-dimethoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}acetamide](/img/structure/B5671195.png)
